

Precision Stoichiometry and Mass Spectrometry of C₁₆H₁₄O₂

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Compound of Interest

Compound Name: 2-Methyl-1,3-diphenylpropane-1,3-dione

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A Technical Guide for Diphenylcyclopropenone (DPCP) Analysis

Executive Summary

In pharmaceutical development, the molecular formula C₁₆H₁₄O₂ represents a critical chemical space containing distinct isomers with vastly different pharmacological profiles. While this formula encompasses compounds like 4'-methoxychalcone (an antiproliferative agent), this guide focuses on Diphenylcyclopropenone (DPCP), a potent topical immunotherapeutic used in the treatment of alopecia areata and resistant warts.[1][2]

Precise characterization of DPCP requires a rigorous distinction between Average Molar Mass (for stoichiometric synthesis) and Monoisotopic Mass (for high-resolution mass spectrometry identification). This guide provides a self-validating framework for calculating these values and applying them to impurity profiling, specifically addressing the photodegradation of DPCP.

Chemical Identity and Isomerism

Before calculation, the researcher must establish structural identity. C16H14O2 is not a single entity; it is a stoichiometric ratio.

Compound	Class	CAS RN	Therapeutic Relevance
Diphenylcyclopropenone (DPCP)	Cyclopropenone	886-38-4	Topical immunotherapy (Alopecia Areata).[2]
4'-Methoxychalcone	Chalcone	24148-77-4	Investigational (Anti-inflammatory, Anticancer).
Benzyl Cinnamate	Ester	103-41-3	Excipient (Fragrance/Flavor), Fixative.

Technical Note: DPCP is unique due to its highly strained cyclopropenone ring. Upon protonation in Mass Spectrometry (ESI+), it forms a stable, aromatic cyclopropenium cation (electron system), a property that distinguishes it from its isomers.

Theoretical Calculation Framework

To ensure reproducibility across global laboratories, calculations must use IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) standards.

2.1 Standard Atomic Weights (Average Molar Mass)

Used for: Weighing reagents, calculating yield, and formulation dosing.

The standard atomic weight (reflects the terrestrial isotope distribution.)

) reflects the terrestrial isotope distribution.

- Carbon (

):

[3]

- Hydrogen (

):

[3]

- Oxygen (

):

[3]

Element	Count ()	Atomic Weight () [g/mol]	Subtotal [g/mol]
Carbon	16	12.011	192.176
Hydrogen	14	1.008	14.112
Oxygen	2	15.999	31.998
Total	238.286		

Protocol Check: For high-precision GMP synthesis, use the specific atomic weights provided on the Certificate of Analysis (CoA) of your starting materials, as isotopic variance in reagents (e.g., deuterated solvents or specific mineral sources) can shift this value slightly.

2.2 Monoisotopic Mass (HRMS)

Used for: Compound identification, impurity detection, and LC-MS validation.

This calculation uses the mass of the primary isotope (

,

,

) rather than the average.

- :

(defined standard)[3]

- :

- :

High-Resolution Mass Spectrometry (HRMS) Workflow

In drug development, verifying the identity of DPCP requires distinguishing it from degradation products. DPCP is light-sensitive and degrades into Diphenylacetylene (C₁₄H₁₀) and CO.

3.1 Ionization Logic (ESI+)

DPCP contains a carbonyl group on a strained ring. In Electrospray Ionization (positive mode), it readily accepts a proton (

).

- Observed Species:
- Theoretical m/z:

Why this matters: The protonated DPCP ion is stabilized by aromaticity.[2] The cyclopropenone ring has 2

electrons; adding a proton to the oxygen allows the ring to assume a cationic

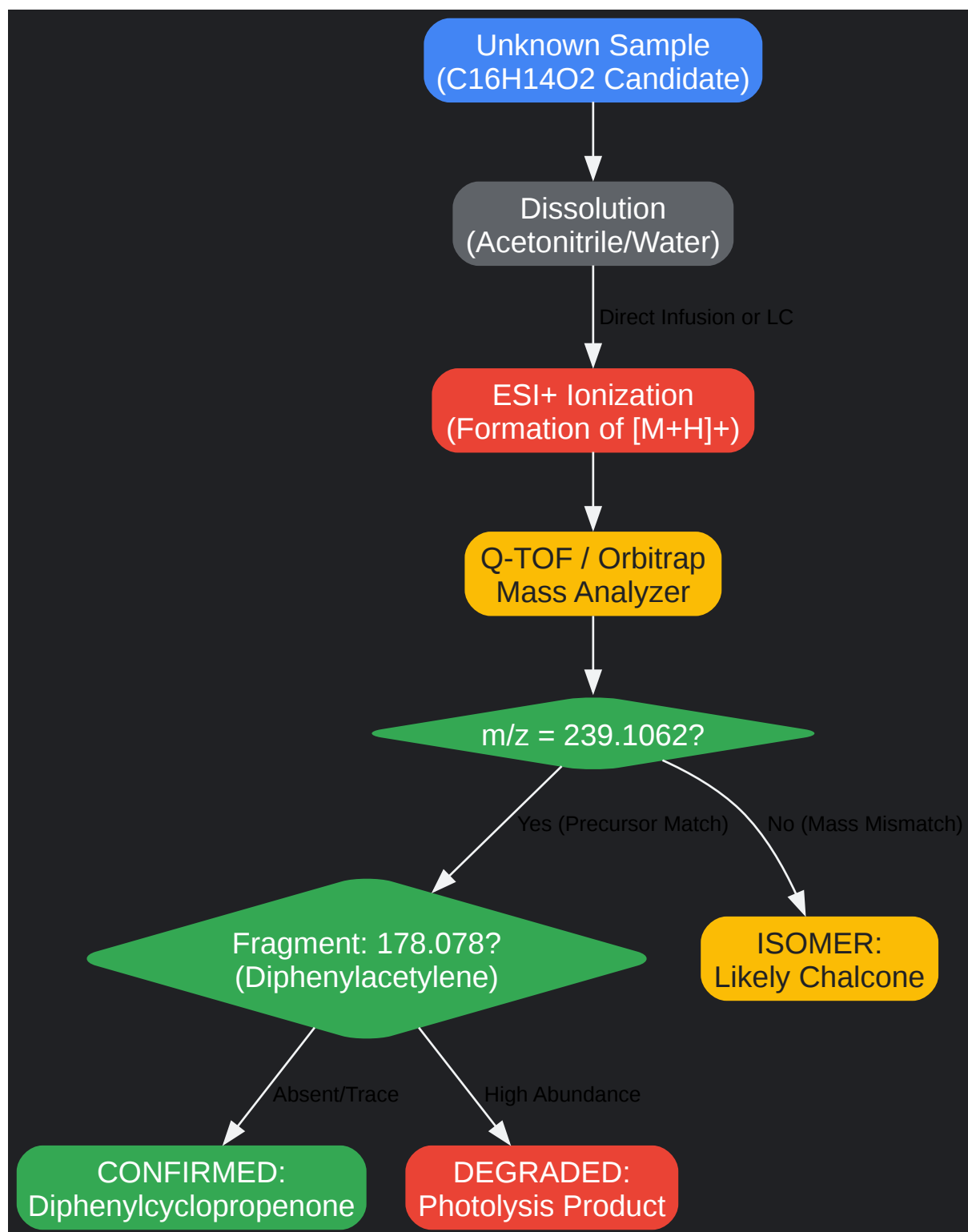
aromatic character (following Hückel's

rule where

). This makes ESI+ highly sensitive for DPCP.

3.2 Experimental Workflow Diagram

The following diagram outlines the logical flow for validating C₁₆H₁₄O₂ using LC-MS, including the critical check for photodegradation.



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Caption: Logical workflow for HRMS validation of DPCP, distinguishing active drug from photodegradation products.

Isotopic Abundance & Fine Structure

For C₁₆H₁₄O₂, the "M+1" peak (contribution from

) is a vital purity checkpoint. If the M+1 peak is significantly higher than calculated, it suggests co-eluting impurities or isobaric interference.

Calculation of M+1 Abundance:

- Probability of

.

- Number of Carbons (

) = 16.

- Approximate abundance relative to Monoisotopic peak (

):

Interpretation: In the mass spectrum, you should see the base peak at 239.1062 (100% intensity) and a secondary isotope peak at 240.1095 with approximately 17% intensity.

Practical Application: Stability Testing Protocol

Objective: Quantify the photodegradation of DPCP (C₁₆H₁₄O₂) to Diphenylacetylene (C₁₄H₁₀).

Reagents:

- DPCP Reference Standard (>98% purity).
- Solvent: Acetone or Ethanol (Spectroscopic grade).
- Light Source: UVA (320–400 nm) for stress testing.

Methodology:

- Preparation: Prepare a 10 mM stock solution of DPCP in Ethanol.

- Stress: Aliquot into two quartz cuvettes. Wrap one in foil (Dark Control). Expose the other to UVA light for 4 hours.
- Analysis: Inject both samples into HPLC-UV (254 nm) or LC-MS.
- Validation Criteria:
 - Dark Control: Single peak at (DPCP). Mass: 239.1062 ().
 - Exposed Sample: Appearance of new peak at distinct . Mass: 178.0782 (Diphenylacetylene,).
 - Stoichiometry Check: The loss of C₁₆H₁₄O₂ must correlate molar-to-molar with the formation of C₁₄H₁₀ (accounting for CO loss).

References

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